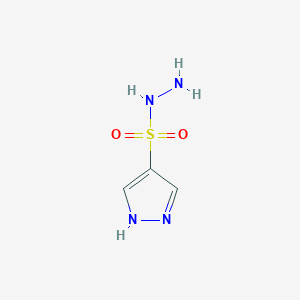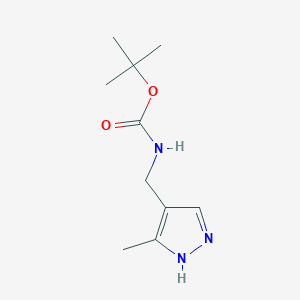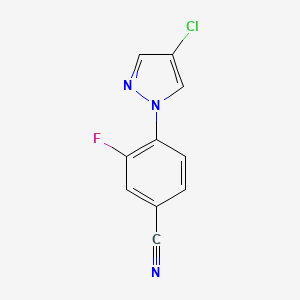
4-(4-chloro-1H-pyrazol-1-yl)-3-fluorobenzonitrile
Descripción general
Descripción
The compound “4-(4-chloro-1H-pyrazol-1-yl)-3-fluorobenzonitrile” belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms. In this particular compound, the pyrazole ring is substituted at the 4-position with a 4-chloro-3-fluorophenyl group and a nitrile group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the 4-chloro-3-fluorophenyl group, and the nitrile group . The presence of these functional groups would influence the compound’s physical and chemical properties.Chemical Reactions Analysis
As a pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. For example, the nitrile group could be hydrolyzed to give a carboxylic acid, or it could undergo reduction to give a primary amine . The aromatic ring could also undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the nitrile group is polar, which could increase the compound’s solubility in polar solvents . The presence of the aromatic ring could contribute to the compound’s stability and rigidity .Aplicaciones Científicas De Investigación
Anticancer Activity
Compounds related to 4-(4-chloro-1H-pyrazol-1-yl)-3-fluorobenzonitrile, such as fluorobenzo[b]pyran derivatives, have demonstrated potential in anticancer activities. A study explored the synthesis of various derivatives of fluorobenzo[b]pyran and tested them against different human cancer cell lines. These compounds showed anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam, El-Salam, Mohamed, & Hafez, 2005).
Fluorescent Turn-on Reactions
Fluorinated pyrazoles, including those similar to 4-(4-chloro-1H-pyrazol-1-yl)-3-fluorobenzonitrile, have been used in bioorthogonal fluorescent turn-on reactions. These reactions are significant for real-time detection in bioconjugation and chemical reactivity studies. The pyrazole cycloadducts in these reactions exhibit high fluorescence with notable properties like excellent fluorescence enhancement, high quantum yields, and large Stokes shifts (Favre, de Cremoux, Badaut, & Friscourt, 2018).
Synthesis of Fluorinated Pyrazoles
Research has been conducted on the synthesis of fluorinated pyrazoles, which are valuable in medicinal chemistry. These studies provide insights into the reactions and mechanisms involved in creating fluorinated pyrazoles, potentially including compounds like 4-(4-chloro-1H-pyrazol-1-yl)-3-fluorobenzonitrile (Surmont, Verniest, & de Kimpe, 2010).
Chemical Fixation of Carbon Dioxide
Studies on the catalyzed chemical fixation of carbon dioxide with various benzonitriles, including fluorinated variants, have been conducted. These processes are significant in environmental chemistry and carbon capture technologies. For instance, reactions involving 2-amino-5-fluorobenzonitrile with CO2 have shown the potential for high yields and applications in large-scale reactions (Kimura, Sunaba, Kamata, & Mizuno, 2012).
Crystal Structure and Optical Properties
Research into the synthesis and characterization of fluorinated poly(pyrazoles) has been carried out, focusing on their crystal and molecular structure, optical properties, and affinity for volatile organic compounds. This research is pivotal in material science and chemical engineering (Pedrini et al., 2020).
Corrosion Inhibition
Pyrazolopyridine derivatives, which can be structurally related to 4-(4-chloro-1H-pyrazol-1-yl)-3-fluorobenzonitrile, have been studied for their potential as corrosion inhibitors. These compounds have shown effectiveness in protecting mild steel in acidic environments, which is important in industrial applications (Dandia, Gupta, Singh, & Quraishi, 2013).
Direcciones Futuras
The study of pyrazole derivatives is an active area of research in medicinal chemistry, and new compounds are continually being synthesized and evaluated for their biological activity . This compound could potentially be studied for its biological activity and could serve as a starting point for the development of new therapeutic agents.
Propiedades
IUPAC Name |
4-(4-chloropyrazol-1-yl)-3-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClFN3/c11-8-5-14-15(6-8)10-2-1-7(4-13)3-9(10)12/h1-3,5-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNQAXQLDIQGCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)N2C=C(C=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chloro-1H-pyrazol-1-yl)-3-fluorobenzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B1530142.png)
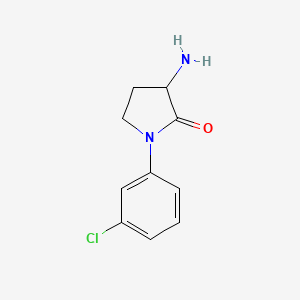
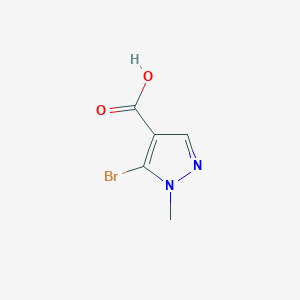
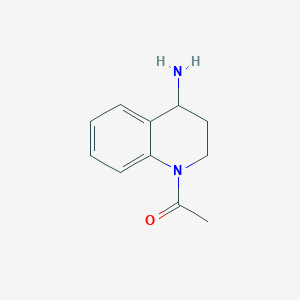
![2-Bromopyrazino[2,3-b]pyrazine](/img/structure/B1530147.png)
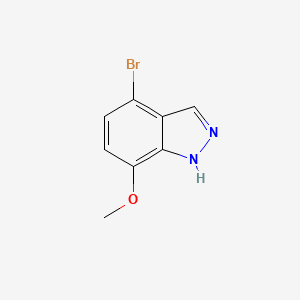
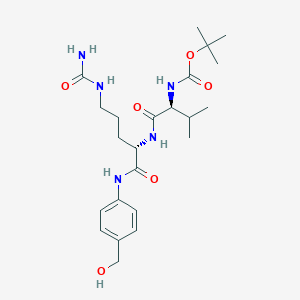

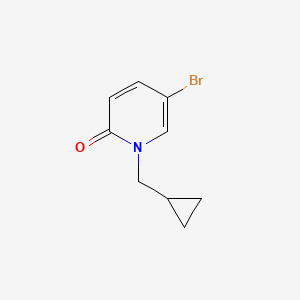
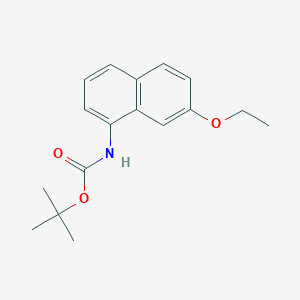
![{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine](/img/structure/B1530155.png)

